molecular formula C8H9N3O3 B8809076 Acetic acid, 2-(4-nitrophenyl)hydrazide CAS No. 2719-13-3

Acetic acid, 2-(4-nitrophenyl)hydrazide

Cat. No. B8809076
CAS RN: 2719-13-3
M. Wt: 195.18 g/mol
InChI Key: JBEVBBJOOYCIGB-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-nitrophenyl)hydrazide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
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properties

CAS RN

2719-13-3

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N'-(4-nitrophenyl)acetohydrazide

InChI

InChI=1S/C8H9N3O3/c1-6(12)9-10-7-2-4-8(5-3-7)11(13)14/h2-5,10H,1H3,(H,9,12)

InChI Key

JBEVBBJOOYCIGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15.3 g of p-nitrophenylhydrazine and 10.1 g of triethylamine were dissolved in 100 ml of acetonitrile, and 7.9 g of acetyl chloride was added dropwise over 15 minutes with cooling with water. After conclusion of the addition, the mixture was stirred at 25° C. for 1 hour and thereafter 100 ml of water as added thereto. The precipitated crystals were filtered off, and washed with acetonitrile to obtain 16.6 g of 1-acetyl-2-(4-nitrophenyl)hydrazine. Yield: 16.6 g. Melting point: 209°-214° C.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 100 ml of acetonitrile were dissolved 15.3 g of p-nitrophenylhydrazine and 10.1 g of triethylamine, and 7.9 g of acetyl chloride was added dropwise to the solution under ice-cooling over a period of 15 minutes. Thereafter, the mixture was stirred for 1 hour at 25° C., 100 ml of water was added therreto, and crystals thus deposited were collected by filtration and washed with acetonitrile to provide 16.6 g of 1-acetyl-2-(4-nitrophenyl)hydrazine. The melting point was 209°-214° C.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Nitrophenylhydrazine (15.0 g, 0.10 mole) and acetic acid (24.0 g, 0.40 mole) were mixed in a flask equipped with a stirrer and reflux condenser and heated at about 90° C for one hour. The solid mass was collected, washed with water, and then dissolved in hot ethanol. The resulting solution was chilled in ice to give tan needles. Yield 14.4 g (74%), mp 207°-209° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

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